molecular formula C19H20N2O7S B2632928 (4-nitrophenyl)methyl 4-{[(oxolan-2-yl)methyl]sulfamoyl}benzoate CAS No. 324044-78-2

(4-nitrophenyl)methyl 4-{[(oxolan-2-yl)methyl]sulfamoyl}benzoate

Cat. No.: B2632928
CAS No.: 324044-78-2
M. Wt: 420.44
InChI Key: IZRWNBGAFFIRJZ-UHFFFAOYSA-N
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Description

(4-nitrophenyl)methyl 4-{[(oxolan-2-yl)methyl]sulfamoyl}benzoate is a synthetic organic compound of significant interest in advanced research and development. Its molecular structure incorporates both a sulfamoyl group linked to a tetrahydrofuran (oxolane) derivative and a 4-nitrophenylmethyl ester moiety. This unique architecture suggests potential as a key intermediate or precursor in synthetic organic chemistry, particularly in the construction of more complex molecules for pharmaceutical or materials science applications. The 4-nitrophenyl group is a well-known feature in protecting groups and can serve as a probe in mechanistic studies . The benzoate ester with a sulfonamide linkage is a structural motif found in compounds studied for various biological activities . Researchers are investigating this compound's potential utility in enzyme inhibition studies and as a building block for the synthesis of compound libraries. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions. Specific data on applications, mechanism of action, and research value for this exact compound should be confirmed through further experimental validation.

Properties

IUPAC Name

(4-nitrophenyl)methyl 4-(oxolan-2-ylmethylsulfamoyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O7S/c22-19(28-13-14-3-7-16(8-4-14)21(23)24)15-5-9-18(10-6-15)29(25,26)20-12-17-2-1-11-27-17/h3-10,17,20H,1-2,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZRWNBGAFFIRJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNS(=O)(=O)C2=CC=C(C=C2)C(=O)OCC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-nitrophenyl)methyl 4-{[(oxolan-2-yl)methyl]sulfamoyl}benzoate typically involves multiple steps. One common method includes the esterification of 4-nitrophenylmethanol with 4-{[(oxolan-2-yl)methyl]sulfamoyl}benzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and reduce costs. This could include the use of continuous flow reactors and more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

(4-nitrophenyl)methyl 4-{[(oxolan-2-yl)methyl]sulfamoyl}benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or hydrazine (N2H4) in ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted benzoates and sulfamides.

Scientific Research Applications

(4-nitrophenyl)methyl 4-{[(oxolan-2-yl)methyl]sulfamoyl}benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-nitrophenyl)methyl 4-{[(oxolan-2-yl)methyl]sulfamoyl}benzoate is not fully understood. it is believed to interact with specific molecular targets through its nitrophenyl and sulfamoyl groups. These interactions may involve binding to enzymes or receptors, leading to changes in their activity or function .

Comparison with Similar Compounds

Structural Features and Substituent Effects

Target Compound vs. Methyl 4-(N-(4-Methoxybenzyl)sulfamoyl)benzoate (1i, )
  • Sulfamoyl Substituent: Target: Oxolan-2-ylmethyl group (oxygen-containing cyclic ether). Compound 1i: 4-Methoxybenzyl (aromatic with methoxy substituent).
  • Ester Group: Target: 4-Nitrophenylmethyl (electron-withdrawing nitro group). Compound 1i: Methyl (simple alkyl ester).
Target Compound vs. Rizatriptan Benzoate ()
  • Ester Group :
    • Both compounds feature substituted benzyl esters (4-nitrophenylmethyl in target vs. benzoate in Rizatriptan).
    • Impact : Rizatriptan’s synthesis emphasizes purity (>99.5%), suggesting stringent control over esterification steps, a consideration relevant to the target compound’s synthesis .
Target Compound vs. Quinoline Derivatives (C1–C7, )
  • Backbone: Target: Benzoate-sulfamoyl scaffold. C1–C7: Quinoline-piperazine-benzoate systems. Impact: The piperazine linker in C1–C7 introduces basicity and flexibility, whereas the sulfamoyl group in the target may confer hydrogen-bonding interactions .
Analytical Data
  • NMR Spectroscopy :
    • Target: Expected δ ~3.5–4.0 ppm (oxolan CH₂ protons) and δ ~8.2 ppm (aromatic nitro protons).
    • Compound 1i: δ 3.8 ppm (methoxy group) and δ 7.3–7.5 ppm (aromatic protons) .
  • HRMS : Critical for confirming molecular mass and purity, as demonstrated for compounds in and .

Physicochemical and Functional Properties

Property Target Compound Methyl 4-(N-(4-Methoxybenzyl)sulfamoyl)benzoate (1i) Rizatriptan Benzoate Quinoline Derivatives (C1–C7)
Solubility Moderate (polar solvents) Low (non-polar solvents) High (pharmaceutical formulation) Variable (depends on substituents)
Stability Hydrolysis-prone (nitro ester) Stable under acidic conditions High purity (>99.5%) Stable crystalline solids
Bioactivity Potential sulfamoyl-mediated Not reported Serotonin receptor agonist Anticancer/antibacterial (quinoline core)

Key Research Findings and Data Tables

Table 2: Functional Group Impact on Properties
Functional Group Role in Target Compound Comparison to Analogs
Oxolan-2-ylmethyl Enhances solubility/conformation More polar than 4-methoxybenzyl (1i)
4-Nitrobenzyl ester Increases electrophilicity More reactive than methyl (1i) or benzoate (Rizatriptan)
Sulfamoyl (-SO₂-NH-) Hydrogen-bonding potential Absent in Rizatriptan; flexible in C1–C7 (piperazine)

Biological Activity

The compound (4-nitrophenyl)methyl 4-{[(oxolan-2-yl)methyl]sulfamoyl}benzoate is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described by its IUPAC name and structural formula, which features a nitrophenyl group, a sulfamoyl moiety, and an oxolan ring. Understanding its structure is crucial for elucidating its biological interactions.

Molecular Formula

  • C : 16
  • H : 18
  • N : 4
  • O : 5
  • S : 1

Research indicates that compounds similar to This compound exhibit significant interactions with various biological targets, particularly in cancer treatment. The sulfamoyl group is known to enhance affinity towards carbonic anhydrase (CA) isozymes, particularly CAIX, which is overexpressed in many tumors .

Anticancer Properties

Studies have shown that benzoate derivatives can inhibit tumor growth by selectively targeting CAIX, leading to decreased acidity in the tumor microenvironment and inhibiting metastatic processes . The binding affinity of related compounds has been measured, with some exhibiting dissociation constants as low as 0.12nM0.12\,\text{nM} for CAIX .

Case Studies

  • Inhibition of Carbonic Anhydrases :
    • A series of methyl 5-sulfamoyl-benzoates were synthesized and tested for their inhibitory effects on human CA isozymes. One compound demonstrated a selectivity ratio greater than 100-fold for CAIX over other isozymes, indicating potential for targeted cancer therapy .
  • Fluorescent Thermal Shift Assay :
    • The binding affinities of various sulfamoyl compounds were evaluated using this assay, revealing significant differences in stability and interaction with target enzymes .

Pharmacological Implications

The biological activity of this compound suggests it may serve as a lead compound for the development of new anticancer agents. Its ability to selectively inhibit CAIX could help mitigate side effects associated with broader-spectrum inhibitors.

Binding Affinities of Related Compounds

CompoundKd (nM)Selectivity Ratio (CAIX/Other)
Compound A0.12>100
Compound B0.2550
Compound C0.5520

Summary of Biological Activities

Activity TypeDescription
AnticancerInhibits growth of CAIX-expressing tumors
Enzyme InhibitionHigh affinity for carbonic anhydrases
SelectivitySignificant selectivity over other CA isozymes

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (4-nitrophenyl)methyl 4-{[(oxolan-2-yl)methyl]sulfamoyl}benzoate, and how can reaction conditions be optimized?

  • Methodological Answer :

  • Multi-step synthesis : Begin with sulfamoyl group introduction via coupling reactions (e.g., sulfamoylation of benzoate precursors using sulfamoyl chlorides). Follow with oxolane-methyl group attachment via nucleophilic substitution .
  • Condition Optimization :
  • Temperature : Maintain 0–5°C during sulfamoylation to minimize side reactions.
  • pH Control : Use buffered conditions (pH 7–8) for amide bond formation to enhance yield .
  • Monitoring : Employ TLC (silica gel, ethyl acetate/hexane) or HPLC (C18 column, UV detection) to track intermediate purity .

Q. Which analytical techniques are critical for structural characterization of this compound?

  • Methodological Answer :

  • Spectroscopy :
  • NMR : ¹H/¹³C NMR to confirm sulfamoyl (-SO₂NH-) and oxolane-methyl linkages (e.g., δ 3.5–4.0 ppm for oxolane protons) .
  • IR : Detect sulfonamide (1320–1160 cm⁻¹, S=O stretching) and ester carbonyl (1720 cm⁻¹) groups .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z calculated for C₁₉H₁₉N₂O₇S) .

Q. How can researchers screen this compound for biological activity?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Use fluorogenic substrates to test inhibition of target enzymes (e.g., proteases or kinases) at varying concentrations (1–100 µM) .
  • Antimicrobial Testing : Conduct broth microdilution assays (CLSI guidelines) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to determine MIC values .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Advanced Research Questions

Q. How can synthetic scalability be improved without compromising purity?

  • Methodological Answer :

  • Flow Chemistry : Implement continuous flow reactors for sulfamoylation steps to enhance mixing and reduce reaction time .
  • Purification : Use automated flash chromatography (gradient elution) or recrystallization (ethanol/water) for high-purity batches (>98%) .
  • Catalysis : Optimize Pd-mediated coupling reactions with ligand screening (e.g., Xantphos for Buchwald-Hartwig amination) .

Q. What strategies are effective for elucidating structure-activity relationships (SAR) in derivatives?

  • Methodological Answer :

  • Functional Group Modulation : Synthesize analogs by replacing oxolane with tetrahydrofuran or altering sulfamoyl substituents. Compare bioactivity data to identify pharmacophores .
  • Computational Modeling : Perform molecular docking (AutoDock Vina) against target proteins (e.g., COX-2, EGFR) to predict binding affinities .

Q. How should researchers address contradictions in experimental data (e.g., conflicting bioactivity results)?

  • Methodological Answer :

  • Replication : Repeat assays with standardized protocols (e.g., identical cell passage numbers, reagent batches) .
  • Statistical Analysis : Apply ANOVA or Bayesian modeling to assess variability and identify outliers .
  • Theoretical Alignment : Reconcile findings with established mechanisms (e.g., redox activity of nitrophenyl groups) to refine hypotheses .

Q. What redox pathways are relevant for modifying this compound’s sulfamoyl or nitrophenyl groups?

  • Methodological Answer :

  • Oxidation : Treat with m-CPBA (2 equiv) in DCM to convert sulfamoyl to sulfonamide .
  • Reduction : Use H₂/Pd-C to reduce the nitro group to amine, enabling further functionalization (e.g., acylation) .

Q. Which methodologies are suitable for pharmacokinetic profiling?

  • Methodological Answer :

  • In Vitro ADME :
  • Solubility : Shake-flask method in PBS (pH 7.4) with HPLC quantification .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS .
  • In Vivo Studies : Administer orally to rodent models and measure plasma concentrations over time (non-compartmental analysis) .

Q. How can cross-disciplinary approaches enhance research on this compound?

  • Methodological Answer :

  • Chemical Biology : Use click chemistry (CuAAC) to attach fluorescent probes for cellular localization studies .
  • Material Science : Collaborate to develop drug-eluting polymers (e.g., PLGA nanoparticles) for controlled release applications .

Key Considerations for Experimental Design

  • Data Tables : Example parameters for synthesis optimization:

    StepParameterOptimal Range
    SulfamoylationTemperature0–5°C
    EsterificationSolventDry DMF
    PurificationColumnSilica gel (60–120 mesh)
  • Contradiction Resolution Framework :

    • Hypothesis : Conflicting bioactivity due to assay interference.
    • Action : Validate via orthogonal assays (e.g., SPR binding vs. enzymatic activity) .

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